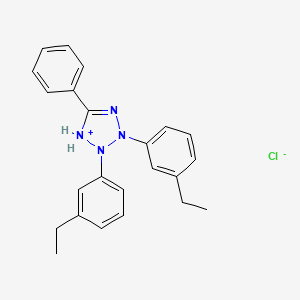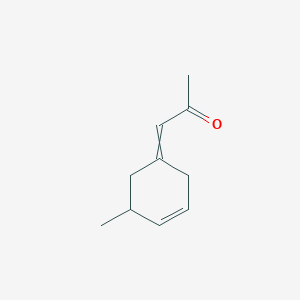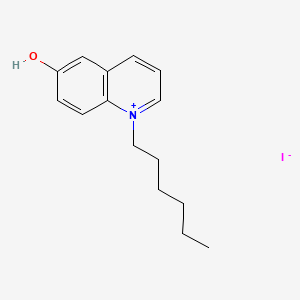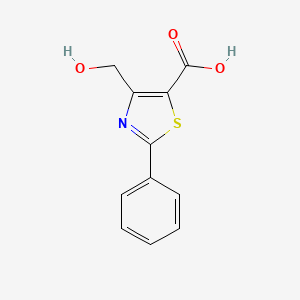
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylthiazole with formaldehyde and a carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydroxymethyl derivative, which is then oxidized to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-aldehyde or 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylthiazole: Lacks the hydroxymethyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-(Hydroxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group, which may alter its chemical properties and biological activities.
Uniqueness
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which enhance its reactivity and potential applications. The phenyl group also contributes to its stability and ability to participate in various substitution reactions.
Eigenschaften
CAS-Nummer |
88469-70-9 |
|---|---|
Molekularformel |
C11H9NO3S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,14,15) |
InChI-Schlüssel |
ILTJBERJOQEGLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)

![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)

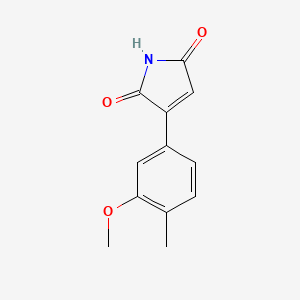
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
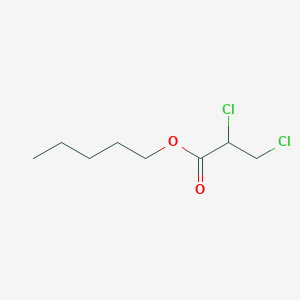
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
